(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid
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Overview
Description
“®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” is a specialty chemical with the molecular formula C25H23NO4S and a molecular weight of 433.51942 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” were not found, a study on 4-(Phenylthio)butanoic acid, a similar compound, suggests that it can stimulate renal progenitor cell proliferation . This suggests potential pathways for the synthesis of similar compounds.
Chemical Reactions Analysis
While specific chemical reactions involving “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” were not found, it’s known that carboxylic acids can be converted to 1o alcohols using Lithium aluminum hydride (LiAlH4) . This could potentially be relevant for chemical reactions involving this compound.
Physical And Chemical Properties Analysis
“®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” has a molecular weight of 433.51942 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.
Scientific Research Applications
1. Synthesis of Di-, Tri- and Tetra-Substituted Pyridines
- Application Summary: This compound is used in the synthesis of di-, tri-, and tetra-substituted pyridines, which are heterocycle classes that form the core of many biologically-active molecules and are widespread in both agrochemicals and pharmaceuticals .
- Methods of Application: The process involves an isothiourea-catalyzed Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence for the formation of 2,3,5- and 2,3-substituted pyridine .
- Results or Outcomes: The methodology was used to produce 2,4,6-substituted pyridines from (phenylthio)acetic acid via a Michael addition-lactamization/PhSH-elimination/N- to O-sulfonyl transfer cascade sequence .
2. Treatment of Renal Fibrosis After Kidney Injury
- Application Summary: A PTBA analog, which is a derivative of 4-(phenylthio)butanoic acid, has been found to reduce post-injury renal fibrosis after kidney injury .
- Methods of Application: The compound was identified through a phenotypic screen in zebrafish, promoting the proliferation of embryonic kidney progenitor cells (EKPCs). It was then tested in mice, where it increased post-injury repair in ischemia-reperfusion and aristolochic acid-induced AKI .
- Results or Outcomes: The compound was found to accelerate recovery and reduce fibrosis when administered several days after ischemia-reperfusion AKI and reduces fibrosis after unilateral ureteric obstruction in mice .
I apologize for the inconvenience, but I was unable to find more specific applications of “®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid” in scientific research. The information available is limited to the synthesis of di-, tri-, and tetra-substituted pyridines and the treatment of renal fibrosis after kidney injury . This compound might have other applications in scientific research, but they may not be well-documented or widely recognized yet. If you have any other questions or need information on a different topic, feel free to ask!
Future Directions
A study has shown that 4-(phenylthio)butanoic acid, an HDAC inhibitor with anti-fibrotic effects in vivo, reduces hemin-induced human kidney organoid fibrosis . This suggests that “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” and similar compounds could potentially be used in the treatment of fibrosis and other related conditions in the future.
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVKPJJQNJPHQT-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid |
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